
1-(|A-D-Xylofuranosyl)-5-methyluracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(|A-D-Xylofuranosyl)-5-methyluracil is a nucleoside analog that consists of a uracil base attached to a xylofuranose sugar
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(|A-D-Xylofuranosyl)-5-methyluracil typically involves the glycosylation of 5-methyluracil with a xylofuranose derivative. One common method includes the use of a protected xylofuranose, which is reacted with 5-methyluracil in the presence of a Lewis acid catalyst to form the desired nucleoside. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as crystallization or chromatography, and quality control measures to ensure consistency and compliance with regulatory standards.
化学反应分析
Types of Reactions: 1-(|A-D-Xylofuranosyl)-5-methyluracil can undergo various chemical reactions, including:
Oxidation: The uracil base can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can modify the uracil base or the sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the uracil base or the sugar moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives with additional functional groups, while substitution reactions can introduce new substituents to the uracil base or the sugar moiety.
科学研究应用
1-(|A-D-Xylofuranosyl)-5-methyluracil has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside chemistry and glycosylation reactions.
Biology: Investigated for its interactions with nucleic acids and potential as a probe for studying DNA and RNA structures.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the synthesis of nucleoside analogs and other bioactive compounds.
作用机制
The mechanism of action of 1-(|A-D-Xylofuranosyl)-5-methyluracil involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid functions. The compound may act as a chain terminator during DNA or RNA synthesis, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, and the pathways involved are related to nucleic acid metabolism and replication.
相似化合物的比较
- 1-(|A-D-Xylofuranosyl)uracil
- 1-(|A-D-Xylofuranosyl)thymine
- 1-(|A-D-Xylofuranosyl)cytosine
Comparison: 1-(|A-D-Xylofuranosyl)-5-methyluracil is unique due to the presence of the methyl group at the 5-position of the uracil base, which can influence its chemical reactivity and biological activity. Compared to 1-(|A-D-Xylofuranosyl)uracil, the methyl group provides additional steric and electronic effects that can affect its interactions with enzymes and nucleic acids. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
属性
分子式 |
C10H14N2O6 |
|---|---|
分子量 |
258.23 g/mol |
IUPAC 名称 |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6?,7+,9-/m1/s1 |
InChI 键 |
DWRXFEITVBNRMK-AOXOCZDOSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


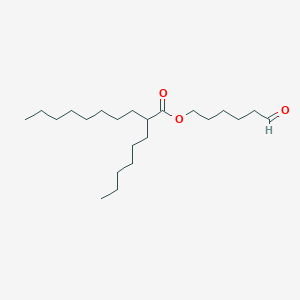
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one](/img/structure/B12405929.png)
![1-[(2R,3R,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405933.png)
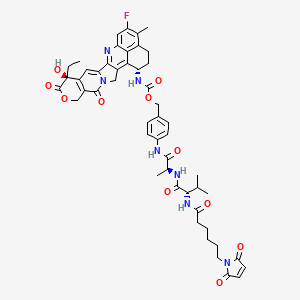
![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide](/img/structure/B12405957.png)

![9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12405966.png)
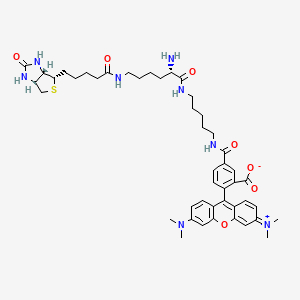
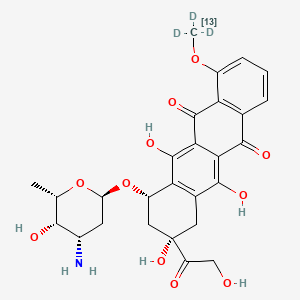
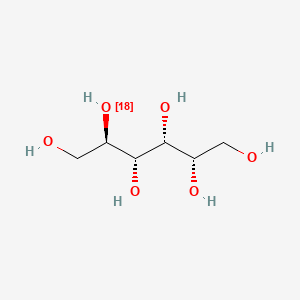
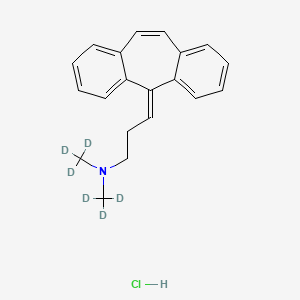
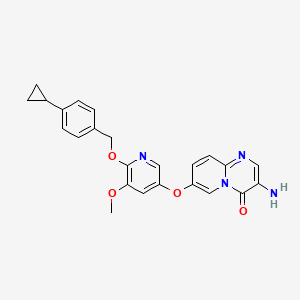
![2-[(1R,4S,8R,10S,13S,16R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,31,32,35,38-decazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12406005.png)
![sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12406012.png)
